![molecular formula C27H31NO6 B8305513 Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl-](/img/structure/B8305513.png)
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the methoxyphenyl and benzoic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as:
- **2-{3-[2-(3-Methoxyphenyl)-5-methyloxazol-4-ylmethoxy]cyclohexyloxymethyl}-benzoic Acid
- **2-{3-[2-(3-Methoxyphenyl)-5-methyloxazol-4-ylmethoxy]cyclohexyloxymethyl}-4-methylbenzoic Acid .
Uniqueness
What sets Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H31NO6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[3-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]cyclohexyl]oxymethyl]-6-methylbenzoic acid |
InChI |
InChI=1S/C27H31NO6/c1-17-7-4-9-20(25(17)27(29)30)15-32-22-11-6-12-23(14-22)33-16-24-18(2)34-26(28-24)19-8-5-10-21(13-19)31-3/h4-5,7-10,13,22-23H,6,11-12,14-16H2,1-3H3,(H,29,30) |
InChI Key |
IUCZODKTVLKZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
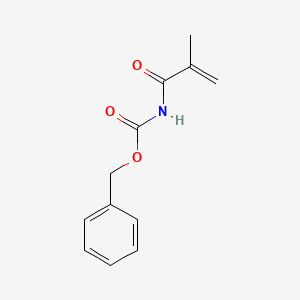

![6-Chloro-2-[(phenylmethyl)thio]-4,5-pyrimidinediamine](/img/structure/B8305444.png)

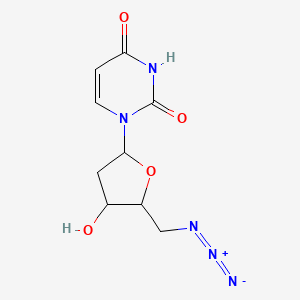

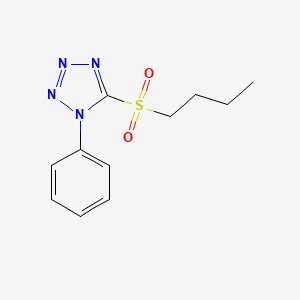
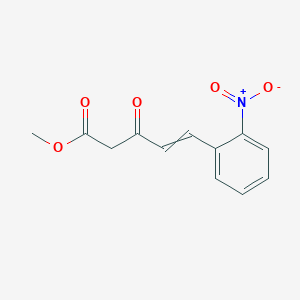
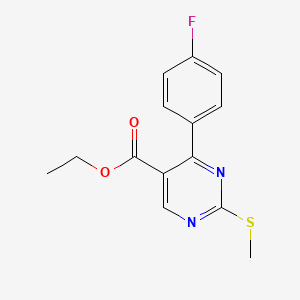
![2-(5-Methylisoxazol-4-yl)-3-oxa-1-azaspiro[4.5]dec-1-en-4-one](/img/structure/B8305505.png)

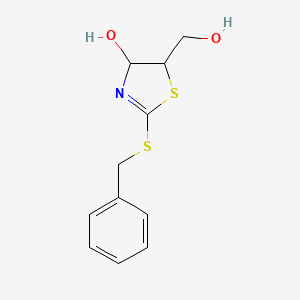
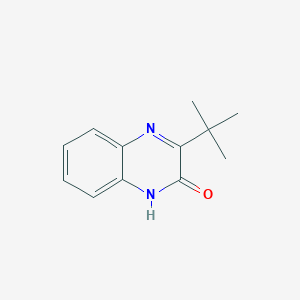
![3-{3-[(Pyrrolidin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8305546.png)
